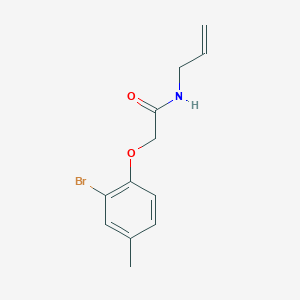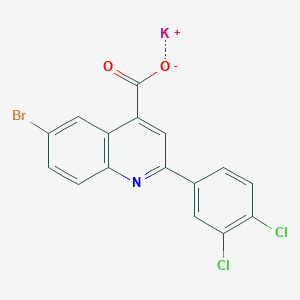
potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, also known as BRQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has also been shown to induce autophagy, a process where cells recycle their own components to survive under stress conditions.
Biochemical and Physiological Effects:
potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
实验室实验的优点和局限性
One of the advantages of using potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate. One area of interest is the development of new cancer therapies based on the anti-cancer activity of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate. Another area of interest is the study of the mechanism of action of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, which could lead to the development of new drugs that target specific signaling pathways involved in cancer. Additionally, there is potential for the use of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, or potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate, is a promising compound for scientific research with potent anti-cancer activity. Its mechanism of action and range of biochemical and physiological effects make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the potential of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate in scientific research and its future applications.
合成方法
The synthesis of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate involves the reaction of 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid with potassium hydroxide. This reaction results in the formation of potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate as a white crystalline solid.
科学研究应用
Potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has been used in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that potassium 6-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2.K/c17-9-2-4-14-10(6-9)11(16(21)22)7-15(20-14)8-1-3-12(18)13(19)5-8;/h1-7H,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKHNPVUNUIPQU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl)Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrCl2KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;6-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
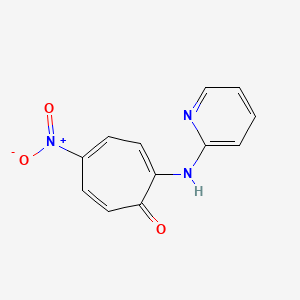
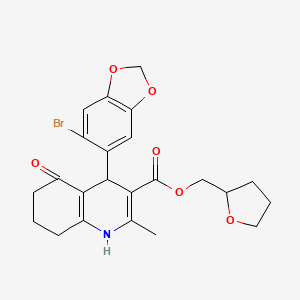
![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)


![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
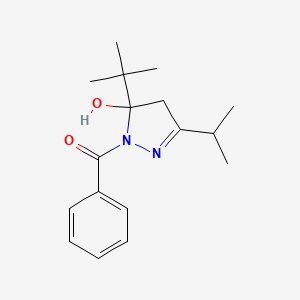
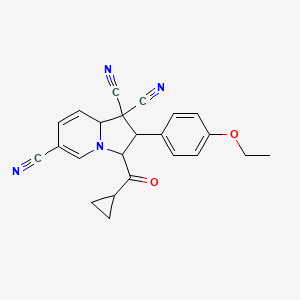
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)
![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)
